molecular formula C23H27ClO6 B1263697 chaetomugilin D

chaetomugilin D

Cat. No. B1263697
M. Wt: 434.9 g/mol
InChI Key: VFAOIGZBHFMFIU-XSKLMDGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetomugilin D is an azaphilone isolated from Chaetomium globosum and has been shown to exhibit inhibitory activity against the brine shrimp (Artemia salina) and Mucor miehei. It has a role as a Chaetomium metabolite. It is an azaphilone, an organic heterotetracyclic compound, a delta-lactone, an organochlorine compound, an enone and a tertiary alcohol.

Scientific Research Applications

Bioactive Metabolites and Cytotoxicity

Chaetomugilin D, a chlorinated azaphilone derivative, has been isolated from the cultures of Chaetomium globosum, an endophytic fungus found in Ginkgo biloba leaves. This compound, along with other metabolites like chaetomugilin A, chaetoglobosins A and C, demonstrated significant growth inhibitory activity against brine shrimp (Artemia salina) and Mucor miehei (Qin et al., 2009).

Anticancer Potential

A study on Chaetomium globosum, derived from marine fish, reported the isolation of seco-chaetomugilins A and D. Seco-chaetomugilin D displayed growth inhibitory activity against several cultured cell lines, including P388, HL-60, L1210, and KB cells (Yamada et al., 2009). Additionally, chaetomugilin J, a metabolite from Polygonatum sibiricum belonging to the Chaetomium family, was found to enhance apoptosis in human ovarian cancer A2780 cells induced by cisplatin, indicating its role in increasing chemotherapy sensitivity (Hu et al., 2020).

Allelopathic and Antimicrobial Activities

Research on Chaetomium globosum TY1, an endophyte in Ginkgo biloba, identified several azaphilones including this compound. These compounds showed potential allelopathic activity, influencing plant growth and suggesting their use in developing natural eco-friendly herbicides (Wang et al., 2017). Moreover, a strain of Chaetomium globosum isolated from indoor air produced metabolites like this compound that demonstrated antimicrobial activity in growth inhibition assays (McMullin et al., 2013).

Biosynthetic Cluster and Mechanism

The caz biosynthetic cluster from Chaetomium globosum was identified and characterized. This study elucidated the role of a highly reducing polyketide synthase (PKS) in the sequential and convergent synthesis of chaetomugilin and chaetoviridin azaphilones. Genetic and in vitro studies confirmed the involvement of caz genes in azaphilone biosynthesis (Winter et al., 2012).

properties

Molecular Formula

C23H27ClO6

Molecular Weight

434.9 g/mol

IUPAC Name

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione

InChI

InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11-,12+,13+,17+,18-,22-,23+/m0/s1

InChI Key

VFAOIGZBHFMFIU-XSKLMDGHSA-N

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)O)C)C)C)Cl

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl

synonyms

chaetomugilin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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